
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.
作用機序
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation. By inhibiting BTK, N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various autoimmune diseases and cancers.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell activation and proliferation. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases. In addition, N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development and use of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide. One direction is to explore its use in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor and immunomodulatory effects. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further studies are needed to optimize the dosing and administration of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide in clinical settings, as well as to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-phenylethylsulfonyl chloride in the presence of a base to form N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide. The compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic use in cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses.
特性
IUPAC Name |
N-tert-butyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-19(2,3)21-18(23)22-12-9-17(10-13-22)15-20-26(24,25)14-11-16-7-5-4-6-8-16/h4-8,17,20H,9-15H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHZRVODAWLUNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-((2-phenylethylsulfonamido)methyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
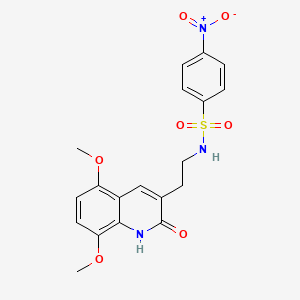
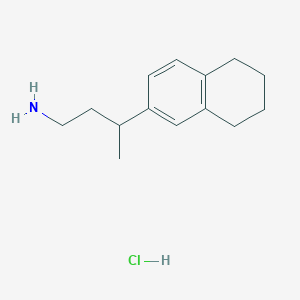
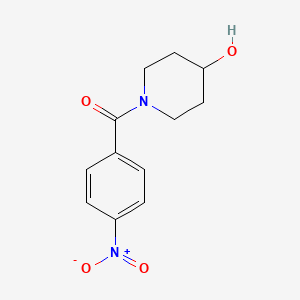

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
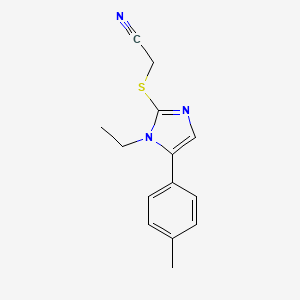
![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-ethyloxime](/img/structure/B2396447.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2396450.png)

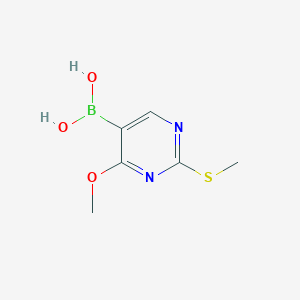
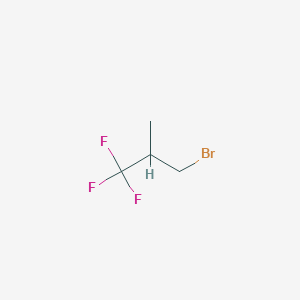
![2-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B2396458.png)